N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
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Overview
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a heterocyclic compound that features a pyridine ring, a pyrazole ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol and a suitable catalyst.
Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the oxolane carboxylic acid derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine or pyrazole derivatives.
Scientific Research Applications
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the other heterocyclic components.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazo ring instead of the pyrazole and oxolane rings.
Uniqueness
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-3-7-21-11-13)17-5-6-19-10-14(9-18-19)12-2-1-4-16-8-12/h1-2,4,8-10,13H,3,5-7,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGPOGGLMJXILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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